molecular formula C19H17ClN2O2S B3571871 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B3571871
M. Wt: 372.9 g/mol
InChI Key: IOIPCRZLOJMDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CDPTA, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide's mechanism of action is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways. 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide also inhibits the NF-κB signaling pathway, which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to improve cognitive function and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, such as its high purity and stability. 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is also relatively easy to synthesize, making it a cost-effective option for research. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide's low solubility in water can make it difficult to work with in some experiments. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide's mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide research. In cancer research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide's potential as a therapeutic agent for various types of cancer could be further explored. In inflammation research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide's ability to modulate the immune response could be studied in more detail. In neurological research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide's potential as a treatment for neurodegenerative diseases could be investigated. Additionally, the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide analogs with improved solubility and bioavailability could expand its potential applications.
Conclusion:
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could lead to the development of new therapies for cancer, inflammation, and neurological disorders.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields, such as cancer treatment, inflammation, and neurological disorders. In cancer research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide's potential as an anti-inflammatory agent by reducing the production of inflammatory cytokines. In neurological research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-8-15(9-13(2)18(12)20)24-10-17(23)22-19-21-16(11-25-19)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIPCRZLOJMDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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